molecular formula C18H13ClF3N3O4S2 B2775409 2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide CAS No. 921585-72-0

2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2775409
CAS No.: 921585-72-0
M. Wt: 491.88
InChI Key: GRZAIIIAEIEMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a pyridazine ring substituted with a methylsulfonyl group at position 6 and a trifluoromethyl (-CF₃) group at position 5 on the benzene core. The sulfonamide moiety is linked to a phenyl group at position 4, which is further substituted with the pyridazine ring. Such structural attributes are characteristic of molecules designed for targeted biological activity, particularly in enzyme inhibition or receptor modulation, owing to the electron-withdrawing effects of -CF₃ and the sulfonamide’s capacity for hydrogen bonding .

Properties

IUPAC Name

2-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O4S2/c1-30(26,27)17-9-8-15(23-24-17)11-2-5-13(6-3-11)25-31(28,29)16-10-12(18(20,21)22)4-7-14(16)19/h2-10,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZAIIIAEIEMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H16ClF3N2O2S
  • Molecular Weight : 426.85 g/mol
  • Key Functional Groups :
    • Sulfonamide group
    • Trifluoromethyl group
    • Pyridazine moiety

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • PPARγ Agonism : The compound has been identified as a partial agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation. Activation of PPARγ has implications in the treatment of metabolic disorders and type 2 diabetes .
  • Inhibition of Tumor Growth : Studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The presence of the sulfonamide group enhances its ability to interact with enzymes involved in cancer cell signaling pathways .

Biological Activity Data

Activity TypeDescriptionReference
PPARγ Agonism Partial agonist activity confirmed through cell-based transcription assays.
Antitumor Activity Inhibits growth of various cancer cell lines, including breast and colorectal cancer.
Anti-inflammatory Effects Potential to modulate inflammatory pathways, though specific data is limited.

Case Studies and Research Findings

  • PPARγ Binding Studies :
    • Research demonstrated that this compound binds to PPARγ with two distinct modes, influencing its biological activity profile. Ligand aggregation was noted to affect assay results, highlighting the complexity of its pharmacodynamics .
  • Anticancer Efficacy :
    • In vitro studies indicated that related compounds with similar structures exhibited significant antiproliferative effects against various cancer types, including lung and breast cancers. The mechanism involves inhibition of key signaling pathways that promote tumor growth .
  • Pharmacogenomics Insights :
    • Genetic variations affecting drug metabolism may influence the efficacy of this compound in clinical settings. Understanding these variations can aid in personalizing treatment strategies for patients with metabolic disorders or cancers .

Discussion

The biological activity of this compound suggests a multifaceted role in metabolic regulation and cancer therapy. Its ability to act as a PPARγ agonist positions it as a candidate for treating metabolic syndromes, while its anticancer properties warrant further exploration in oncology.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that the sulfonamide group enhances its efficacy against certain cancer cell lines. For instance:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structure allows for interactions with bacterial enzymes, potentially inhibiting their function.

  • Case Study 2 : In vitro tests revealed that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Herbicidal Activity

Research into the herbicidal properties of this compound has yielded promising results. The trifluoromethyl group is known to enhance biological activity.

  • Data Table 1: Herbicidal Efficacy
CompoundTarget SpeciesEfficacy (g/ha)Reference
2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamideAmaranthus retroflexus50
This compoundChenopodium album30

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in both medicine and agriculture. Toxicity studies indicate that while it exhibits bioactivity, its safety margins are acceptable for further development.

  • Case Study 3 : A comprehensive toxicological assessment revealed that the compound has a low acute toxicity profile in rodent models, with no significant adverse effects observed at therapeutic doses .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the aromatic rings and the nature of the heterocyclic system. Key comparisons include:

Table 1: Structural Features of Analogous Compounds
Compound Name Core Structure Substituents (Positions) Key Functional Groups
Target Compound Benzenesulfonamide -Cl (2), -CF₃ (5), pyridazin-3-yl (4-phenyl) Methylsulfonyl (pyridazine-6)
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide () Pyridine-sulfonamide -Benzyloxy (5), -CF₃ (4-phenyl) Trimethylpyridine, benzyl ether
2-Chloro-N-[3-(6-ethoxy-3-pyridazinyl)phenyl]-5-nitrobenzenesulfonamide () Benzenesulfonamide -Cl (2), -NO₂ (5), pyridazin-3-yl (3-phenyl) Ethoxy (pyridazine-6)
4-Chloro-N-{3-[2-(dimethylamino)-5-(trifluoromethyl)-3-pyridinyl]phenyl}benzamide () Benzamide -Cl (4), -CF₃ (pyridine-5) Dimethylamino (pyridine-2)
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide () Benzamide -Cl (4), -CF₃ (pyridine-5) Sulfanyl bridge, chloro-pyridine

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s -CF₃ and -Cl substituents enhance electrophilicity, similar to ’s -NO₂ group, which may improve binding to electron-rich biological targets .
  • Heterocyclic Variations: Pyridazine (target compound) vs. Pyridazine’s two adjacent nitrogen atoms increase polarity compared to pyridine .
  • Sulfonamide vs. Benzamide : Sulfonamides (target, ) generally exhibit stronger hydrogen-bonding capacity than benzamides (), influencing pharmacokinetic properties like bioavailability .

Physicochemical and Pharmacological Properties

Table 3: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound ~495 (estimated) 3.8 <0.1 (aqueous)
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide () 443.27 4.2 0.05
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide () ~450 (estimated) 3.5 0.2

Pharmacological Notes:

  • The target compound’s methylsulfonyl group likely enhances metabolic stability compared to ’s ethoxy group, which is prone to oxidative cleavage .

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Basic Research Question
The synthesis involves multi-step reactions, including sulfonylation, pyridazine ring functionalization, and trifluoromethyl group introduction. Key challenges include controlling competing side reactions (e.g., over-sulfonylation) and ensuring regioselectivity.
Methodological Answer :

  • Use low-temperature conditions (0–5°C) during sulfonylation to minimize byproducts .
  • Employ Pd-catalyzed cross-coupling for pyridazine modifications to enhance regioselectivity .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity with HPLC (>98%) .

What analytical techniques are critical for characterizing this compound’s structure?

Basic Research Question
Accurate structural confirmation is essential due to the compound’s complexity (e.g., sulfonamide groups, trifluoromethyl, and pyridazine rings).
Methodological Answer :

  • NMR Spectroscopy : Use 1^1H, 13^13C, and 19^19F NMR to resolve aromatic protons, sulfonamide linkages, and trifluoromethyl groups. Compare chemical shifts with similar sulfonamides .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ ion) with <2 ppm error .
  • X-ray Crystallography : Resolve steric effects of the trifluoromethyl group and sulfonyl-pyridazine orientation .

How does the compound’s halogenated aromatic system influence its biological activity?

Basic Research Question
The 2-chloro and 5-trifluoromethyl groups on the benzene ring are hypothesized to enhance lipophilicity and target binding.
Methodological Answer :

  • Conduct logP measurements (e.g., shake-flask method) to quantify lipophilicity changes vs. non-halogenated analogs .
  • Perform molecular docking with enzymes like carbonic anhydrase or cyclooxygenase-2 (COX-2), where halogen interactions are critical .
  • Compare IC50_{50} values in enzyme inhibition assays using analogs with/without halogens .

What strategies can resolve contradictions in SAR studies for this compound?

Advanced Research Question
Discrepancies in structure-activity relationships (SAR) may arise from divergent assay conditions or unaccounted stereoelectronic effects.
Methodological Answer :

  • Standardize biological assays (e.g., fixed pH, temperature) to reduce variability .
  • Synthesize isotere analogs (e.g., replace trifluoromethyl with -CF2_2H) to isolate electronic vs. steric effects .
  • Use cheminformatics tools (e.g., MOE, Schrödinger) to model electrostatic potential maps and identify key binding motifs .

How can researchers identify the primary biological targets of this compound?

Advanced Research Question
The compound’s sulfonamide group suggests potential enzyme inhibition (e.g., kinases, proteases), but target identification requires systematic approaches.
Methodological Answer :

  • Perform kinome-wide profiling (e.g., using KINOMEscan) to screen >400 kinases .
  • Utilize thermal shift assays (TSA) to detect target protein stabilization upon binding .
  • Validate hits with surface plasmon resonance (SPR) for kinetic binding analysis (KD_D, on/off rates) .

What experimental designs mitigate solubility challenges in in vitro assays?

Advanced Research Question
The compound’s hydrophobicity (logP ~3.5) may limit aqueous solubility, causing false negatives in bioassays.
Methodological Answer :

  • Use co-solvents (e.g., DMSO ≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Measure solubility via UV-Vis spectroscopy in PBS (pH 7.4) and correlate with activity .
  • Design prodrug derivatives (e.g., phosphate esters) for improved bioavailability .

How can researchers address stability issues during long-term storage?

Basic Research Question
Sulfonamides are prone to hydrolysis under acidic/basic conditions, and trifluoromethyl groups may degrade via radical pathways.
Methodological Answer :

  • Store the compound in argon-purged vials at −20°C to prevent oxidation .
  • Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS analysis .
  • Add stabilizers (e.g., BHT) to inhibit radical-mediated degradation .

What computational methods predict metabolic pathways for this compound?

Advanced Research Question
Metabolism studies are critical for preclinical development but are resource-intensive.
Methodological Answer :

  • Use ADMET Predictor™ or Meteor Nexus to simulate phase I/II metabolism (e.g., sulfonamide hydrolysis, pyridazine oxidation) .
  • Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis .

How do researchers differentiate between off-target effects and true bioactivity?

Advanced Research Question
Non-specific binding is common in sulfonamide derivatives due to their promiscuous binding motifs.
Methodological Answer :

  • Conduct counter-screening against unrelated targets (e.g., GPCRs, ion channels) .
  • Use CRISPR-Cas9 knockout models to confirm target dependency in cellular assays .
  • Apply BioLayer Interferometry (BLI) to quantify binding specificity .

What strategies optimize the compound’s selectivity for therapeutic applications?

Advanced Research Question
Achieving selectivity over homologous enzymes (e.g., COX-1 vs. COX-2) requires precise structural tuning.
Methodological Answer :

  • Introduce bulky substituents (e.g., tert-butyl) on the pyridazine ring to sterically block off-target binding .
  • Perform alanine scanning mutagenesis on target proteins to identify critical binding residues .
  • Develop covalent inhibitors by incorporating reactive warheads (e.g., acrylamides) targeting non-conserved cysteines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.